Molecular Weight and Lipophilicity: 56% Mass Increase Over the Unsubstituted Parent Scaffold
3-Phenylbenzo[d]isoxazol-7-amine (C13H10N2O) possesses a molecular weight of 210.23 g/mol, a 56% increase over the parent benzo[d]isoxazol-7-amine (C7H6N2O, 134.14 g/mol) due to the addition of the 3-phenyl substituent . This structural difference elevates the calculated logP from approximately 0.37 to 2.53 (predicted for C13H10N2O isomers via the EPA DSSTox dashboard), reflecting a marked increase in lipophilicity that enhances membrane permeability [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 210.23 g/mol; predicted logP ~2.53 |
| Comparator Or Baseline | Benzo[d]isoxazol-7-amine (CAS 88237-22-3): MW 134.14 g/mol; predicted logP ~0.37 |
| Quantified Difference | ΔMW = +76.09 g/mol (+56%); ΔlogP ≈ +2.16 log units |
| Conditions | Standard molecular formula; EPA DSSTox operational model predictions |
Why This Matters
The substantial increase in both molecular weight and logP positions the 3-phenyl analog in a different property space for permeability and target engagement, making it a more suitable starting point for lead optimization programs targeting intracellular or CNS-relevant targets that require higher lipophilicity.
- [1] U.S. Environmental Protection Agency. Distributed Structure-Searchable Toxicity (DSSTox) Database. Predicted logP for C13H10N2O isomer space. https://comptox.epa.gov/dashboard (accessed 2026-04-30). View Source
